(2R,6R)-2,6-Dimethylmorpholine hydrochloride
Description
(2R,6R)-2,6-Dimethylmorpholine hydrochloride is a chiral morpholine derivative characterized by two methyl groups at the 2R and 6R positions of the morpholine ring. It serves as a critical intermediate in pharmaceutical synthesis, notably for AZD0914, a bacterial DNA gyrase inhibitor under development . Its stereochemical configuration (2R,6R) is essential for biological activity, as enantiomeric or diastereomeric forms often exhibit reduced efficacy or divergent pharmacological profiles. The compound has a molecular formula of C₆H₁₄ClNO and a molecular weight of 151.63 g/mol .
Properties
Molecular Formula |
C6H14ClNO |
|---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
(2R,6R)-2,6-dimethylmorpholine;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-3-7-4-6(2)8-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1 |
InChI Key |
SFEUYYPUMLXCLF-KGZKBUQUSA-N |
Isomeric SMILES |
C[C@@H]1CNC[C@H](O1)C.Cl |
Canonical SMILES |
CC1CNCC(O1)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-2,6-Dimethylmorpholine hydrochloride typically involves the chiral resolution of racemic mixtures or asymmetric synthesis. One common method includes the use of chiral catalysts or auxiliaries to achieve the desired enantiomeric purity. The reaction conditions often involve controlled temperatures and pH levels to ensure the selective formation of the (2R,6R) isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale chiral resolution techniques or continuous flow synthesis to enhance efficiency and yield. The use of advanced purification methods, such as crystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,6R)-2,6-Dimethylmorpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed under controlled temperatures and solvent conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted morpholine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(2R,6R)-2,6-Dimethylmorpholine, also known as (2R,6R)-hydroxynorketamine (HNK), has a variety of applications in scientific research, spanning chemistry, biology, medicine, and industry.
Scientific Research Applications
- Chemistry As a chiral building block, it is used in the synthesis of complex organic molecules. Its unique stereochemistry is valuable in asymmetric synthesis and catalysis.
- Biology The compound is studied for its potential biological activity, including its role as a ligand in enzyme inhibition and receptor binding studies.
- Medicine Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs, particularly those targeting neurological disorders. It can be used to produce optically active trans-2,6-dimethylmorpholine, an intermediate for synthesizing fungicides and pharmaceuticals . Only one enantiomer of trans-2,6-dimethylmorpholine usually has the desired biological activity, making the optically active form desirable .
- Industry It is used in the production of specialty chemicals and as a solvent in various industrial processes.
(2R,6R)-2,6-Dimethylmorpholine's Mechanism of Action
- Target of Action The primary target of (2R,6R)-2,6-Dimethylmorpholine, also known as (2R,6R)-hydroxynorketamine (HNK), is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) in the brain.
- Mode of Action (2R,6R)-HNK interacts with AMPARs, leading to an increase in glutamate release probability.
- (2R,6R)-HNK affects several biochemical pathways It significantly changes 49 metabolites and associated pathways implicated in fundamental mitochondrial functions such as the TCA cycle, branched-chain amino acid biosynthetic pathway, glycoxylate metabolic pathway, and fatty acid β-oxidation.
- (2R,6R)-2,6-Dimethylmorpholine plays a crucial role in biochemical reactions It interacts with various enzymes and proteins, influencing their function and activity.
- Cellular Effects This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.
- Molecular Mechanism The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Mechanism of Action
The mechanism of action of (2R,6R)-2,6-Dimethylmorpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Optimization : Recent studies have optimized routes for this compound using (S)-2-hydroxypropionate ethyl ester, achieving high enantiomeric excess (>99%) .
- Antifungal Development : Amorolfine-related derivatives highlight the role of 2,6-dimethylmorpholine substructures in disrupting fungal cell membranes .
Q & A
Q. What are the standard synthetic routes for (2R,6R)-2,6-Dimethylmorpholine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. A common approach reacts 2,6-dimethylmorpholine with a chlorinated pyridine derivative (e.g., 4-chloropyridine) in the presence of a base (e.g., NaH or K₂CO₃) and polar aprotic solvents like DMF or THF . Reaction optimization includes:
- Temperature : Elevated temperatures (80–100°C) improve reaction rates but may degrade sensitive intermediates.
- Solvent choice : THF offers better solubility for morpholine derivatives, while DMF enhances nucleophilicity.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, CH₂Cl₂/MeOH) ensures high purity.
Evidence from enantioselective synthesis studies highlights chiral resolution via diastereomeric salt formation using tartaric acid derivatives .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm molecular structure and stereochemistry. For example, the axial/equatorial arrangement of methyl groups on the morpholine ring produces distinct splitting patterns in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 228.72 for [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
- HPLC with Chiral Columns : Differentiates enantiomers using cellulose-based stationary phases (e.g., Chiralcel OD-H) .
Q. What are the primary research applications of this compound in academic settings?
- Methodological Answer :
- Medicinal Chemistry : Serves as a chiral building block for synthesizing bioactive molecules, particularly ligands for neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
- Catalysis : Acts as a ligand in asymmetric catalysis for C–C bond-forming reactions (e.g., Heck or Suzuki couplings) .
- Biochemical Probes : Used to study enzyme inhibition mechanisms (e.g., acetylcholinesterase) via kinetic assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Dose-Response Studies : Conduct in vitro assays (e.g., IC₅₀ determinations) across multiple cell lines to identify concentration-dependent effects.
- Metabolic Stability Tests : Use liver microsome assays to assess whether metabolite interference explains variability in activity .
- Structural-Activity Comparisons : Co-crystallize derivatives with target proteins (e.g., kinases) to correlate binding modes with activity .
Q. What strategies optimize enantiomeric purity during large-scale synthesis of this compound?
- Methodological Answer :
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-Ru complexes) for enantioselective hydrogenation of precursor ketones .
- Dynamic Kinetic Resolution (DKR) : Combine racemization catalysts (e.g., Shvo’s catalyst) with lipases to achieve >99% ee .
- Crystallization-Induced Diastereomer Transformation (CIDT) : Use resolving agents like (R)-mandelic acid to isolate the desired enantiomer .
Q. How does the stereochemistry of this compound influence its pharmacokinetic properties?
- Methodological Answer :
- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to cytochrome P450 enzymes, which affect metabolic stability .
- Permeability Assays : Use Caco-2 cell monolayers or PAMPA to compare transcellular absorption rates between enantiomers .
- Pharmacokinetic Profiling : Conduct in vivo studies in rodent models, measuring AUC, Cmax, and half-life differences between stereoisomers .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction yields for this compound synthesis?
- Methodological Answer :
- Replicate Conditions : Systematically vary parameters (solvent, temperature, catalyst loading) to identify critical variables .
- Byproduct Analysis : Use LC-MS to detect side products (e.g., N-alkylated impurities) that reduce yield .
- Scale-Dependent Effects : Test scalability by comparing microwave-assisted (small-scale) vs. batch reactor (large-scale) syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
